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Compound of Interest

Compound Name: Methyl 9-oxononanoate

Cat. No.: B047897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
9-oxononanoate, a bifunctional molecule of interest in various research and development

applications. This document presents available and predicted spectroscopic data, including

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy, alongside detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl 9-oxononanoate.

Table 1: Mass Spectrometry (MS) Data
The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-

MS). The major fragment ions observed are presented below.

Property Value

Molecular Formula C₁₀H₁₈O₃

Molecular Weight 186.25 g/mol

Ionization Mode Electron Ionization (EI)

Major Fragment Ions (m/z) 74, 87, 55, 111, 83[1]
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Table 2: Predicted ¹H NMR Spectroscopic Data
Precise, experimentally verified ¹H NMR data for Methyl 9-oxononanoate is not readily

available in the public domain. The following table presents predicted chemical shifts based on

the analysis of its functional groups and typical values for similar long-chain fatty acid methyl

esters.

Chemical Shift (δ, ppm) Multiplicity Assignment

~9.77 Triplet -CHO (Aldehyde proton)

~3.67 Singlet -OCH₃ (Methyl ester protons)

~2.43 Triplet
-CH₂-CHO (Methylene alpha to

aldehyde)

~2.30 Triplet
-CH₂-COOCH₃ (Methylene

alpha to ester)

~1.62 Multiplet

-CH₂-CH₂-COOCH₃ and -CH₂-

CH₂-CHO (Methylene beta to

carbonyls)

~1.30 Multiplet -(CH₂)₄- (Methylene chain)

Table 3: Predicted ¹³C NMR Spectroscopic Data
Similar to the proton NMR data, the following ¹³C NMR chemical shifts are predicted based on

characteristic values for its constituent functional groups.
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Chemical Shift (δ, ppm) Assignment

~202.8 -CHO (Aldehyde carbonyl)

~174.2 -COOCH₃ (Ester carbonyl)

~51.5 -OCH₃ (Methyl ester carbon)

~43.9 -CH₂-CHO (Methylene alpha to aldehyde)

~34.1 -CH₂-COOCH₃ (Methylene alpha to ester)

~29.0 - 29.2 -(CH₂)₄- (Methylene chain)

~24.9 -CH₂-CH₂-COOCH₃ (Methylene beta to ester)

~22.0 -CH₂-CH₂-CHO (Methylene beta to aldehyde)

Table 4: Predicted Infrared (IR) Spectroscopy Data
The predicted key IR absorption bands for Methyl 9-oxononanoate are listed below,

corresponding to its principal functional groups.

Wavenumber (cm⁻¹) Functional Group Assignment

~2925, ~2855 C-H stretch (alkane)

~2720 C-H stretch (aldehyde)

~1740 C=O stretch (ester)

~1725 C=O stretch (aldehyde)

~1465 C-H bend (alkane)

~1170 C-O stretch (ester)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1. Sample Preparation:

Approximately 10-20 mg of Methyl 9-oxononanoate is dissolved in 0.5-0.7 mL of deuterated

chloroform (CDCl₃).

The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

Parameters:

Pulse Sequence: A standard single-pulse sequence.

Number of Scans: 16-64 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Reference: Tetramethylsilane (TMS) at 0 ppm.

3. ¹³C NMR Spectroscopy:

Instrument: A standard NMR spectrometer (e.g., 100 MHz or higher).

Parameters:

Pulse Sequence: A standard proton-decoupled pulse sequence.

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-

noise ratio.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Reference: CDCl₃ solvent peak at 77.16 ppm.
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Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:

A dilute solution of Methyl 9-oxononanoate is prepared in a volatile organic solvent such as

dichloromethane or hexane.

2. Gas Chromatography:

Instrument: A standard gas chromatograph coupled to a mass spectrometer.

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 70 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 10 °C/min.

Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry:

Instrument: A mass spectrometer operating in electron ionization (EI) mode.

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Infrared (IR) Spectroscopy
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1. Sample Preparation:

A thin film of neat liquid Methyl 9-oxononanoate is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) plates.

2. Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are averaged to obtain the final spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Methyl 9-oxononanoate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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